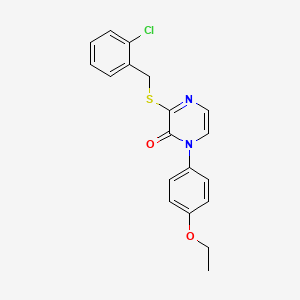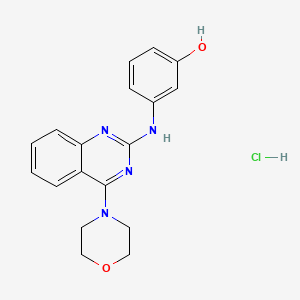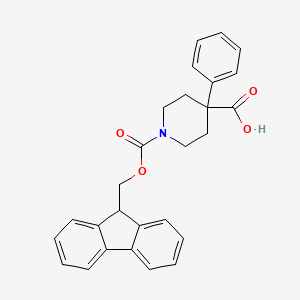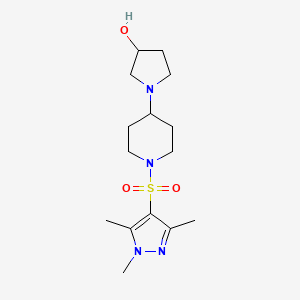
3-((2-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted pyridine derivatives, as discussed in the first paper, involves a multi-step process starting from 2-chloro-6-ethoxy-4-acetylpyridine. This compound is initially prepared from citrazinic acid and then further reacted with various reagents to yield a range of derivatives, including thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine. The synthesis pathway includes reactions with thiophene-2-carboxaldehyde, malononitrile, urea, guanidine hydrochloride, hydrazine hydrate, phenyl hydrazine, and thiourea, leading to the formation of different heterocyclic compounds. The final step involves a cycloaddition reaction to produce arylmethylene derivatives, which are then pharmacologically screened for their analgesic and antiparkinsonian activities, showing promising results compared to reference drugs Valdecoxib® and Benzatropine® .
Molecular Structure Analysis
The second paper provides insight into the crystal structure of a related compound, 2-amino-3-ethoxycarbonyl-4-(4-chlorophenyl)-4H,5H-pyrano-[3,2-c]-benzopyran-5-one. This compound crystallizes in a triclinic space group and exhibits a boat conformation for the pyran ring. The molecular structure is stabilized by intermolecular hydrogen bonds, which are crucial for the compound's stability and interactions. The detailed crystallographic parameters, such as cell dimensions and hydrogen bonding patterns, are provided, contributing to the understanding of the compound's three-dimensional arrangement and potential reactivity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the pyridine derivatives are characterized by their diversity and complexity. The reactions include condensation, cycloaddition, and nucleophilic substitution, which are common in the formation of heterocyclic compounds. The reactivity of the intermediates and the final products is influenced by the presence of electron-withdrawing and electron-donating groups, which can affect the outcome of subsequent reactions. The pharmacological evaluation of these compounds suggests that the chemical modifications introduced during the synthesis have a significant impact on their biological activities .
Physical and Chemical Properties Analysis
While the first paper does not provide explicit details on the physical and chemical properties of the synthesized compounds, the pharmacological screening implies that these properties are suitable for drug-like molecules. The second paper, however, gives a comprehensive description of the physical properties of the synthesized crystal, including its density, crystal system, and space group. The molecular weight and the presence of hydrogen bonds suggest that the compound has the potential for favorable interactions in biological systems .
Aplicaciones Científicas De Investigación
Synthesis Applications
- Chemical Synthesis : The compound is involved in reactions with thioureas, thioamides, and aroylphenylacetylenes to produce mixtures of thiodi(1-aryl-3-phenyl-prop-2-en-1-ones) and their isomers, showcasing its utility in creating complex chemical structures. These reactions are indicative of its potential in synthetic chemistry for generating new molecular entities with specific configurations, based on NMR, IR, and UV spectra analyses (Basyouni & Omar, 1974).
Biological Activity
- Anti-tumor Evaluations : Derivatives related to the compound's structural framework have been evaluated for anti-tumor activities against human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Some derivatives exhibit higher inhibitory effects than the reference drug doxorubicin, underscoring the potential for developing new therapeutic agents (Mohareb, Abdallah, & Abdelaziz, 2014).
Molecular Docking Studies
- Antimicrobial Activity : The compound's derivatives have been synthesized and analyzed for antimicrobial activities. One study focused on a synthesized molecule demonstrated favorable antimicrobial activities compared to reference agents, revealing its potential in contributing to new antimicrobial drug development. Molecular docking analyses have been conducted to understand the interactions between the molecule and microbial proteins, providing insights into its mechanism of action (Okasha et al., 2022).
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1-(4-ethoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-16-9-7-15(8-10-16)22-12-11-21-18(19(22)23)25-13-14-5-3-4-6-17(14)20/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVJICWPPBXPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2,6-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2560005.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide](/img/structure/B2560006.png)


![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2560015.png)
![1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2560019.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2560020.png)

![N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2560022.png)